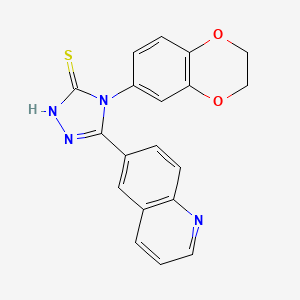

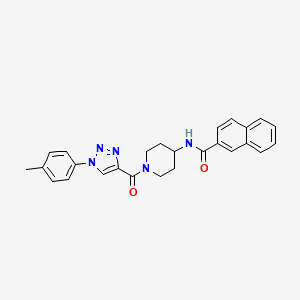

![molecular formula C14H20N2O5S B2463479 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid CAS No. 1008187-54-9](/img/structure/B2463479.png)

2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid” is a chemical compound with the CAS Number: 1008187-54-9 . It has a molecular weight of 328.39 . The IUPAC name for this compound is N-({4-[(acetylamino)methyl]phenyl}sulfonyl)valine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)8-15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been studied in the synthesis of various pharmacologically significant molecules. For instance, the cyclization of 2'-aminochalcone derivatives, which include 2'-benzenesulfonamido derivatives, is a key step in synthesizing 2-aryl-4-quinolones, a class of compounds with potential therapeutic applications (Donnelly & Farrell, 1990).

Applications in Medicinal Chemistry

- The compound has been a part of studies related to penicillins, where derivatives of this compound were examined in the context of preparing certain methyl esters and examining their chemical behavior and transformations (Stoodley & Watson, 1975).

- Studies have also focused on its role as a key intermediate in synthesizing pharmacologically important renin inhibitors like Aliskiren (Andrushko et al., 2008).

Biochemical Research

- The compound's derivatives, particularly those involving benzenesulfonamides, have been synthesized and assessed for their antimycobacterial activities. These studies contribute to understanding the biochemical interactions and potential therapeutic applications of such derivatives (Moreth et al., 2014).

Organic Synthesis and Catalysis

- In organic synthesis, derivatives of this compound have been used in oxidative cross-coupling reactions. These reactions, using a palladium-copper catalyst system, demonstrate the compound's utility in complex chemical syntheses (Miura et al., 1998).

- The compound's derivatives have been synthesized and evaluated for their potential as thromboxane A2 antagonists, indicating their relevance in therapeutic research, particularly in antiasthmatic and antithrombotic contexts (Sakurai et al., 1996).

Safety and Hazards

Properties

IUPAC Name |

2-[[4-(acetamidomethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)8-15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMYHFOCFBFYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2463397.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2463408.png)

![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydrooxazol-2-yl)-1-methyl-ethyl]-4,5-dihydrooxazole](/img/no-structure.png)

![2,3-Dihydro-1,4-benzodioxin-6-yl[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B2463411.png)

![1-[(1-methyl-4-pyridin-4-yl-1H-pyrrol-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B2463412.png)

![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2463418.png)